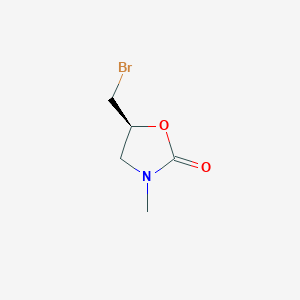
3-(4-Chlorophenyl)sulfanyl-1-(4-phenylphenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)sulfanyl-1-(4-phenylphenyl)propan-1-one, otherwise known as CPPSP, is an organic compound that has found a wide range of applications in scientific research. It is a synthetic compound with a complex structure, which makes its synthesis and use in laboratory experiments a challenging task. CPPSP is used in a variety of scientific research applications, including biochemical and physiological studies, as well as drug development.
Applications De Recherche Scientifique
CPPSP has a wide range of applications in scientific research. It is often used as a model compound for studying the biochemical and physiological effects of drugs and other compounds. It is also used in drug development to study the effects of compounds on the body. In addition, CPPSP is used to study the mechanism of action of drugs and other compounds, as well as to study the effects of compounds on cellular and molecular processes.
Mécanisme D'action
The mechanism of action of CPPSP is not fully understood. However, it is believed that CPPSP binds to certain proteins in the body, which results in changes in the activity of those proteins. These changes can result in a variety of physiological and biochemical effects, depending on the target protein.
Biochemical and Physiological Effects
CPPSP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, as well as to modulate the activity of various hormones. In addition, CPPSP has been shown to interact with certain receptors in the body, resulting in changes in the expression of genes and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
CPPSP has several advantages for laboratory experiments. It is relatively easy to synthesize and can be used in a variety of experiments. In addition, CPPSP is relatively stable and can be stored for long periods of time. However, CPPSP also has some limitations. It is a relatively expensive compound and can be toxic in high concentrations. In addition, CPPSP can be difficult to work with due to its complex structure.
Orientations Futures
There are several potential future directions for CPPSP research. One potential direction is to further study its mechanism of action, as well as to explore its effects on other proteins and receptors. In addition, further research into the effects of CPPSP on drug metabolism could be beneficial. Finally, further research into the synthesis of CPPSP and its derivatives could lead to more efficient and cost-effective ways to synthesize the compound.
Méthodes De Synthèse
CPPSP can be synthesized using a variety of methods, including the Suzuki coupling reaction, the Stille coupling reaction, and the Sonogashira coupling reaction. The Suzuki coupling reaction is the most commonly used method for synthesizing CPPSP due to its high yields and low cost. This reaction involves the use of a palladium-based catalyst, such as Pd(OAc)2, and an organic base, such as NaH or KOH, to form the desired product. The Stille coupling reaction is another method for synthesizing CPPSP, but it is less commonly used due to its relatively low yields. This reaction involves the use of a palladium-based catalyst, such as Pd(OAc)2, and an organic halide, such as 4-chlorobenzene, to form the desired product. The Sonogashira coupling reaction is the third method for synthesizing CPPSP, but it is the least commonly used due to its low yields and high cost. This reaction involves the use of a palladium-based catalyst, such as Pd(OAc)2, and an organic halide, such as 4-chlorobenzene, to form the desired product.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-1-(4-phenylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClOS/c22-19-10-12-20(13-11-19)24-15-14-21(23)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYVJKWIKHCMSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2784396.png)
![Ethyl 2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetate](/img/structure/B2784398.png)

![N-[1-(1-{[phenyl(propan-2-yl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)ethyl]furan-2-carboxamide](/img/structure/B2784400.png)


![2-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2784405.png)
![3,3'-[(2-chlorophenyl)methanediyl]bis(4-hydroxy-6-methylpyridin-2(1H)-one)](/img/structure/B2784408.png)

![5-[1-(4-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2784410.png)


![N~1~-(1,3-benzodioxol-5-ylmethyl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2784414.png)
![N-[5-(6,8-dibromo-2-quinolinyl)-1,3-thiazol-2-yl]-N-methylamine](/img/structure/B2784415.png)